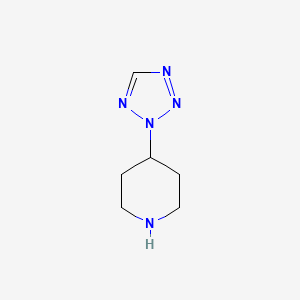

4-(2H-Tetrazol-2-YL)piperidine

Description

Synthetic Chemistry and Bioisosterism

Piperidine-tetrazole hybrids are recognized for their value in medicinal chemistry. The tetrazole ring is a well-established bioisostere of the carboxylic acid group. nih.govacs.orgtandfonline.com This means it can often replace a carboxylic acid in a drug molecule while maintaining or even improving its biological activity. acs.org The tetrazole group is comparable in size and acidity to a carboxylic acid but is metabolically more stable. acs.org This substitution can lead to enhanced bioavailability, as anionic tetrazoles are roughly ten times more lipophilic than their corresponding carboxylates. acs.org This increased lipophilicity can facilitate passage through cellular membranes. tandfonline.com

The piperidine (B6355638) moiety, a ubiquitous feature in many natural products and synthetic drugs, provides a versatile, saturated heterocyclic core. It can be readily functionalized, allowing for the introduction of various substituents to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and basicity. This adaptability makes the piperidine ring a valuable component for optimizing a molecule's interaction with biological targets.

Historical Context of Tetrazole and Piperidine Moiety Integration

The journey to the synthesis and study of piperidine-tetrazole hybrids is built upon the foundational discoveries of its constituent parts. The synthesis of a tetrazole derivative was first reported in 1885 by the Swedish chemist J. A. Bladin. vu.edu.aunih.gov The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, did not initially find widespread application. However, over the past several decades, its utility as a carboxylic acid surrogate has led to a surge in its incorporation into medicinal chemistry programs. researchgate.net

The integration of tetrazole and piperidine moieties is a more recent development, driven by the desire to create novel chemical entities with improved pharmacological profiles. Synthetic strategies often involve the reaction of a piperidine derivative with a suitable tetrazole precursor. For instance, multi-step reactions have been developed to synthesize complex 2,5-disubstituted tetrazole derivatives that incorporate a piperidine-4-carboxylic acid moiety. scispace.comresearchgate.net

Overview of Research Trajectories for Nitrogen-Rich Heterocyclic Compounds

Nitrogen-rich heterocyclic compounds, a class that includes tetrazoles and piperidines, are at the forefront of various fields of chemical research. mdpi.comresearchgate.net In medicinal chemistry, these compounds are explored for a wide array of therapeutic applications. vu.edu.auresearchgate.netresearchgate.net The high nitrogen content can contribute to favorable binding interactions with biological targets and can also influence the metabolic stability of the molecule. tandfonline.com

Beyond medicine, nitrogen-rich heterocycles are being investigated as high-energy-density materials. mdpi.comenergetic-materials.org.cn The high nitrogen content can lead to a large positive enthalpy of formation, releasing significant energy upon decomposition, with the added benefit of producing environmentally benign nitrogen gas. energetic-materials.org.cnacs.org Research in this area focuses on designing and synthesizing new nitrogen-rich compounds with a balance of high performance and thermal stability. mdpi.comenergetic-materials.org.cn The introduction of functional groups like hydroxymethyl into these heterocyclic systems is one strategy being explored to create materials with superior structural and energetic properties. rsc.org The combination of two or more nitrogen-rich heterocycles is another approach that has been shown to lead to outstanding energetic properties. researchgate.net

Research Findings on Piperidine-Tetrazole Derivatives

Recent studies have highlighted the potential of piperidine-tetrazole derivatives in various therapeutic areas. For example, a series of 1,5-disubstituted tetrazoles incorporating a piperidine or piperazine (B1678402) linker were designed and synthesized as potential inhibitors of monoamine neurotransmitter reuptake. nih.gov These compounds were evaluated for their ability to inhibit the reuptake of dopamine, norepinephrine (B1679862), and serotonin (B10506), which is a key mechanism in the treatment of various neuropsychiatric disorders. nih.gov

Another study focused on the synthesis of biphenyl-tetrazole derivatives containing a piperidine-4-carboxylic acid moiety. scispace.comresearchgate.net These compounds were screened for their antibacterial and anti-tuberculosis activities and showed promising results against selected pathogenic strains. scispace.comresearchgate.net The research highlights the potential of these scaffolds in developing new antimicrobial agents.

| Compound Class | Linker | Target | Potential Application | Key Findings |

| 1,5-Disubstituted Tetrazoles | Piperidine/Piperazine | Monoamine Transporters | Neuropsychiatric Disorders | Altering linker and spacer length influenced serotonin reuptake inhibition. nih.gov |

| Biphenyl-Tetrazole Derivatives | Piperidine-4-carboxylic acid | Bacterial and Mycobacterial enzymes | Infectious Diseases | Compounds exhibited significant antibacterial and anti-TB activity. scispace.comresearchgate.net |

Multi-Step Synthetic Routes to the Core 4-(2H-Tetrazol-2-YL)piperidine Structure

Multi-step syntheses provide a robust framework for constructing the target molecule by systematically assembling its constituent parts. These routes allow for purification and characterization of intermediates, ensuring the final product's integrity.

The piperidine moiety is a common scaffold in medicinal chemistry, and numerous methods exist for its synthesis and functionalization. The primary strategies relevant to this compound involve either the hydrogenation of a corresponding pyridine precursor or the cyclization of an acyclic amine.

Hydrogenation of Pyridine Derivatives: This is one of the most direct methods for producing the piperidine core. Starting with a suitably functionalized pyridine, such as 4-cyanopyridine or 4-aminopyridine, catalytic hydrogenation can saturate the aromatic ring. This approach is advantageous for its high efficiency and atom economy. Various catalysts, including rhodium, palladium, and platinum, are effective under different conditions of temperature and pressure. nih.gov For instance, the reduction of a pyridine ring can be accomplished using heterogeneous catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Intramolecular Cyclization: Another major route involves the formation of the piperidine ring from a linear precursor. nih.gov These reactions typically rely on the intramolecular cyclization of an amine onto an electrophilic center, such as an alkene (hydroamination) or a carbonyl group, to form the six-membered ring. nih.govnih.gov For example, a 1,5-aminoalkene can undergo metal-catalyzed cyclization to yield a substituted piperidine. nih.gov These methods offer high stereocontrol, which is crucial for synthesizing specific isomers of substituted piperidines. nih.govacs.org

The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the piperidine ring. For the synthesis of this compound, a common precursor would be 4-aminopiperidine or a derivative where the 4-position is primed for attachment to the tetrazole ring.

The tetrazole ring is typically synthesized via the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.govresearchgate.netorganic-chemistry.org This method is highly versatile and is the most common route to 5-substituted tetrazoles.

[3+2] Cycloaddition: The reaction of a nitrile with an azide source, such as sodium azide or trimethylsilyl azide, is the cornerstone of tetrazole synthesis. nih.govorganic-chemistry.org This reaction can be catalyzed by various agents, including Lewis acids like zinc(II) chloride or organocatalysts. organic-chemistry.org The reaction proceeds by the addition of the azide anion to the carbon of the nitrile group, followed by cyclization.

Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction (U-4CR) provide an efficient pathway to complex tetrazole derivatives in a single step. acs.orgnih.gov In the context of tetrazole synthesis, an amine, an aldehyde or ketone, an isocyanide, and hydrazoic acid (or a surrogate) react to form an α-aminoacyl tetrazole intermediate. nih.govrug.nl This strategy allows for the rapid generation of diverse molecular scaffolds.

Once the 5-substituted-1H-tetrazole is formed, the piperidine moiety can be attached to one of the nitrogen atoms. The challenge then becomes controlling the regioselectivity of this attachment.

The alkylation or arylation of a 5-substituted-1H-tetrazole can lead to a mixture of two regioisomers: the N1-substituted and the N2-substituted products. Achieving selective N2-substitution is a significant synthetic challenge. The 2H-tautomer of the parent tetrazole is generally more stable in the gas phase, but the 1H-tautomer often predominates in solution. nih.gov The outcome of the substitution reaction is influenced by factors such as the nature of the substituent on the tetrazole ring, the electrophile, the solvent, and the reaction conditions.

Several modern methods have been developed to achieve high regioselectivity:

Metal-Free N2-Arylation: A notable strategy for achieving N2-selectivity involves the use of diaryliodonium salts. acs.orgorganic-chemistry.org This metal-free approach allows for the regioselective arylation of 5-substituted-1H-tetrazoles to furnish the 2,5-disubstituted products. acs.orgorganic-chemistry.org

Copper-Catalyzed N2-Arylation: The use of copper catalysts with arylboronic acids has also been shown to provide highly regioselective N2-arylation of 5-substituted tetrazoles. organic-chemistry.org

Alkylation via Diazotization: For alkyl substituents, a method involving the diazotization of aliphatic amines can preferentially lead to the formation of 2,5-disubstituted tetrazoles. organic-chemistry.org

These selective methods are critical for ensuring that the piperidine ring is attached specifically to the N2 position of the tetrazole, yielding the desired this compound isomer.

Advanced Catalytic Approaches in the Synthesis of this compound Analogues

Catalysis offers powerful tools to enhance the efficiency, selectivity, and sustainability of synthetic routes. In the context of this compound and its analogues, catalytic methods are employed both for forming the tetrazole ring and for coupling the two heterocyclic components.

Copper catalysis is particularly valuable in C-N bond-forming reactions. While palladium is also widely used, copper catalysts can offer different selectivity and are often more cost-effective. nih.gov

Regioselective N-Arylation/Alkylation: As mentioned, copper complexes can catalyze the regioselective N2-arylation of tetrazoles using arylboronic acids. organic-chemistry.org A complex such as [Cu(OH)(TMEDA)]2Cl2 has been shown to be effective in this transformation, affording 2,5-disubstituted tetrazoles with high selectivity. organic-chemistry.org This principle can be extended to the coupling of piperidine derivatives.

Catalysis of the [3+2] Cycloaddition: Copper(I) catalysts can also be used to facilitate the [3+2] cycloaddition reaction between nitriles and trimethylsilyl azide (TMSN3). researchgate.net The reaction is believed to proceed through the in situ formation of a copper azide species, which then undergoes cycloaddition with the nitrile. researchgate.net This method provides an efficient route to 5-substituted 1H-tetrazoles, which are the precursors for N2-substitution. nih.govresearchgate.net

The table below summarizes representative copper-catalyzed reactions relevant to tetrazole synthesis.

| Reaction Type | Catalyst | Reactants | Key Feature |

|---|---|---|---|

| N2-Arylation | [Cu(OH)(TMEDA)]2Cl2 | 5-Substituted Tetrazole + Arylboronic Acid | High regioselectivity for N2-isomer organic-chemistry.org |

| [3+2] Cycloaddition | CuI | Nitrile + Trimethylsilyl Azide | Efficient formation of 5-substituted 1H-tetrazole researchgate.net |

| [3+2] Cycloaddition | [Cu(phen)(PPh3)2]NO3 | Nitrile + Sodium Azide | Microwave-assisted, rapid synthesis nih.gov |

The [3+2] cycloaddition, also known as the Huisgen cycloaddition, remains the most fundamental and widely used method for constructing the tetrazole ring. nih.govresearchgate.netresearchgate.net

This reaction involves the coupling of a 1,3-dipole (an azide) with a dipolarophile (a nitrile). The process can be performed under thermal conditions or, more commonly, with the aid of a catalyst to improve reaction rates and yields. nih.gov

Catalyst Systems: A variety of catalysts have been developed to promote this reaction. Zinc salts are commonly used to activate the nitrile, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org More recently, advanced nanocatalysts, such as cobalt-nickel on magnetic mesoporous hollow spheres, have been shown to be highly effective, allowing for excellent yields in short reaction times under mild conditions.

Reaction Conditions: The conditions for the cycloaddition can be tailored to the specific substrates. While traditional methods often required high temperatures and long reaction times in solvents like DMF, modern approaches frequently utilize microwave irradiation to dramatically accelerate the reaction. organic-chemistry.orgnih.gov

The table below provides an overview of different conditions for the [3+2] cycloaddition reaction.

| Catalyst/Promoter | Azide Source | Conditions | Advantage |

|---|---|---|---|

| Zinc(II) salts | Sodium Azide | Aqueous media | Broad substrate scope, uses water as solvent organic-chemistry.org |

| Organocatalyst (in situ generated) | Sodium Azide | Microwave heating | Accelerates coupling under neutral conditions organic-chemistry.org |

| Co–Ni/Fe3O4@MMSHS | Sodium Azide | Mild conditions | High catalytic activity, excellent yields, recyclable catalyst |

Synthetic and Functionalization Strategies for this compound

The heterocyclic compound this compound is a molecule of interest in medicinal chemistry, integrating two key pharmacophores: the piperidine ring and the tetrazole moiety. The piperidine ring is a prevalent feature in numerous pharmaceuticals, while the tetrazole ring often serves as a bioisostere for carboxylic acids, offering similar acidity but with improved metabolic stability and lipophilicity. nih.govbeilstein-journals.orgnih.gov This article explores the synthetic methodologies for this compound and its direct precursors, followed by a detailed examination of its derivatization and functionalization strategies.

Structure

3D Structure

Properties

IUPAC Name |

4-(tetrazol-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-3-7-4-2-6(1)11-9-5-8-10-11/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVZSXMEBOMKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2N=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60666909 | |

| Record name | 4-(2H-Tetrazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766513-32-0 | |

| Record name | 4-(2H-Tetrazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60666909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 4 2h Tetrazol 2 Yl Piperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Characterization

Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the hydrogen environments within a molecule. For 4-(2H-tetrazol-2-yl)piperidine derivatives, the ¹H-NMR spectrum reveals characteristic signals for both the piperidine (B6355638) and tetrazole moieties.

The protons on the piperidine ring typically appear as multiplets in the aliphatic region. The proton at the C4 position, being attached to the carbon bearing the tetrazole group, shows a distinct chemical shift. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are generally deshielded and appear further downfield compared to the protons at C3 and C5. The proton attached to the tetrazole ring is highly characteristic and appears as a singlet in the aromatic region, often above 8.0 ppm.

Table 1: Representative ¹H-NMR Spectral Data for Piperidine and Tetrazole Derivatives

| Compound/Fragment | Protons | Chemical Shift (δ, ppm) |

|---|---|---|

| Piperidine Ring | H-2, H-6 (axial & equatorial) | ~2.8 - 3.2 |

| H-3, H-5 (axial & equatorial) | ~1.5 - 1.9 | |

| H-4 (axial) | ~1.8 - 2.1 | |

| 1-Benzyl-1H-tetrazole-5-carbaldehyde | Tetrazole Ring CH | 10.25 (s, 1H) |

| Benzyl CH₂ | 5.87 (s, 2H) | |

| Phenyl H | 7.32 - 7.42 (m, 6H) |

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitutions on the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In this compound derivatives, distinct signals are observed for the piperidine and tetrazole carbons.

The carbon atoms of the piperidine ring (C2, C3, C4, C5, C6) resonate in the aliphatic region of the spectrum. The C4 carbon, directly attached to the nitrogen of the tetrazole ring, will have a chemical shift influenced by the heterocyclic system. The carbons adjacent to the piperidine nitrogen (C2 and C6) are typically found downfield relative to the C3 and C5 carbons. The carbon atom within the tetrazole ring (C5) has a characteristic chemical shift in the range of approximately 150-165 ppm, which is crucial for confirming the presence of this heterocycle. rsc.org

Table 2: Representative ¹³C-NMR Spectral Data for Piperidine and Tetrazole Derivatives

| Compound/Fragment | Carbons | Chemical Shift (δ, ppm) |

|---|---|---|

| Piperidine Ring | C2, C6 | ~46 |

| C3, C5 | ~26 | |

| C4 | ~24 | |

| 4-(1H-tetrazol-5-yl)pyridine | Tetrazole C5 | 165.7 |

| Pyridine C | 120.9, 121.3, 133.8, 149.9 |

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitutions on the molecule. rsc.orgbeilstein-journals.orgchemicalbook.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula of a compound. For derivatives of this compound, HRMS is essential for confirming the successful synthesis and purity of the target molecule by comparing the experimentally measured mass with the calculated theoretical mass. For instance, in the analysis of tetrazole-containing compounds, HRMS can distinguish between isomers and confirm the exact molecular formula with a high degree of confidence. nih.gov

Table 3: Example of HRMS Data for a Tetrazole Derivative

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of a selected precursor ion. This technique is invaluable for structural elucidation by revealing how a molecule breaks apart.

For 5-substituted 1H-tetrazole derivatives, a characteristic fragmentation pathway involves the elimination of a nitrogen molecule (N₂) or hydrazoic acid (HN₃). lifesciencesite.com In the case of this compound, fragmentation would likely initiate with the cleavage of the tetrazole ring. The loss of N₂ is a common fragmentation pattern for tetrazoles. lifesciencesite.commdpi.com Subsequent fragmentation could involve the piperidine ring, leading to characteristic daughter ions that help to piece together the original structure. The specific fragmentation pattern can be influenced by the position of substituents and the ionization method used. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy are used to identify functional groups and study electronic transitions within a molecule.

Infrared (IR) Spectroscopy IR spectroscopy measures the vibrations of bonds within a molecule. For this compound, the IR spectrum would show characteristic absorption bands. These include:

C-H stretching: Aliphatic C-H stretches from the piperidine ring typically appear in the 2850-3000 cm⁻¹ region.

Tetrazole ring vibrations: The stretching and bending vibrations of the tetrazole ring produce a series of characteristic bands. N=N and C=N stretching vibrations are typically observed in the 1340-1640 cm⁻¹ region. pnrjournal.com Other vibrations specific to the tetrazole ring can be found between 900 and 1500 cm⁻¹. pnrjournal.comnih.gov

C-N stretching: Vibrations for the C-N bond of the piperidine ring and the bond connecting it to the tetrazole ring would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information on the electronic transitions within a molecule. Unsubstituted tetrazoles typically absorb in the vacuum UV region (below 200 nm), making them difficult to analyze by standard UV-Vis spectroscopy. pnrjournal.com However, when the tetrazole ring is substituted, as in this compound, the absorption maxima can shift to longer wavelengths. The presence of chromophores on either the piperidine or tetrazole ring can lead to detectable absorptions in the 200-400 nm range. For example, some tetrazole derivatives show absorption maxima around 300-350 nm. growingscience.comresearchgate.net The piperidine moiety itself does not significantly absorb in the standard UV-Vis range. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Benzyl-1H-tetrazole-5-carbaldehyde |

| 4-(1H-tetrazol-5-yl)pyridine |

| 1-(tert-Butyl)-1H-tetrazole-5-carbaldehyde |

X-ray Diffraction Analysis for Solid-State Molecular Architecture Determination

A comprehensive search of the scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the compound this compound. While X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state, it appears that the crystal structure of this particular compound has not been reported or is not publicly available at this time.

X-ray diffraction analysis of related heterocyclic compounds, such as those containing piperidine or tetrazole moieties, has been extensively used to provide invaluable insights into their molecular geometry, conformation, and intermolecular interactions. For instance, studies on various substituted piperidine derivatives have consistently shown that the piperidine ring typically adopts a chair conformation, which is its most stable energetic state. This analysis also reveals the precise bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity of atoms and providing a detailed picture of the molecular architecture.

Furthermore, crystallographic studies elucidate the packing of molecules within the crystal lattice, revealing the nature and geometry of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions are crucial in determining the physical properties of the solid material, including its melting point, solubility, and stability.

In the case of a potential crystal structure for this compound, X-ray diffraction would be expected to definitively establish the N2-substitution pattern on the tetrazole ring and the orientation of the tetrazole ring relative to the piperidine ring. It would also detail the intermolecular contacts that govern the solid-state assembly of the molecules.

Although no specific data tables for this compound can be presented, the following table outlines the typical crystallographic parameters that would be determined from such an analysis, based on general knowledge of small molecule crystallography.

Table 1: Hypothetical Crystallographic Data and Structure Refinement Parameters for a this compound Derivative

| Parameter | Example Value |

|---|---|

| Empirical formula | C6H11N5 |

| Formula weight | 153.19 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 8.456(2) Å, β = 105.34(2)° | |

| c = 12.567(3) Å, γ = 90° | |

| Volume | 1037.8(5) ų |

| Z | 4 |

| Density (calculated) | 1.456 Mg/m³ |

| Absorption coefficient | 0.102 mm⁻¹ |

| F(000) | 328 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.034] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

This table is illustrative and does not represent experimentally determined data for this compound.

Should the crystallographic data for this compound and its derivatives become available, it would be a valuable contribution to the structural chemistry of this class of compounds, enabling a deeper understanding of their structure-property relationships.

Computational and Theoretical Investigations of 4 2h Tetrazol 2 Yl Piperidine Analogues

Quantum Chemical Calculations (e.g., DFT B3LYP) for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional, are instrumental in elucidating the electronic structure and thermodynamic stability of 4-(2H-Tetrazol-2-YL)piperidine analogues. iosrjournals.orgnih.govmdpi.com These methods provide a detailed understanding of molecular geometries, orbital energies, and the distribution of electron density.

DFT calculations are frequently used to optimize the molecular geometry of tetrazole derivatives to their lowest energy state. iosrjournals.org The B3LYP method, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to be a suitable and cost-effective method for predicting the properties of nitrogen-rich heterocyclic systems. iosrjournals.orgnih.gov For instance, studies on substituted tetrazoles have utilized the B3LYP/6-311++G** level of theory to achieve high-quality results for geometrical optimization and energy calculations, as this basis set includes diffuse and polarization functions that are important for systems with extensive electron density. iosrjournals.org

Key parameters derived from these calculations include total energies, relative energies of different isomers and tautomers, and activation energies for conformational changes or reactions. iosrjournals.org For example, calculations can predict the energy barrier between the 1H- and 2H-tautomers of the tetrazole ring. iosrjournals.org The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity. researchgate.net

Maps of molecular electrostatic potential (MEP) can also be generated from DFT calculations. bohrium.com These maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule, which in turn helps in understanding and predicting intermolecular interactions. researchgate.net

Table 1: Representative Quantum Chemical Calculation Parameters for Tetrazole Derivatives This table is illustrative and provides examples of parameters typically obtained from DFT calculations for tetrazole-containing compounds.

| Parameter | Description | Typical Application |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different isomers or conformers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | A method for estimating the partial atomic charges in a molecule. | Helps in understanding the distribution of electron density. |

Molecular Modeling and Docking Studies for Ligand-Target Interactions (Excluding in vivo or clinical efficacy)

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a ligand, such as a this compound analogue, to the active site of a biological target, typically a protein or enzyme. researchgate.netnih.govnih.gov These studies are fundamental in rational drug design, providing insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. chemrxiv.org

The process begins with obtaining the three-dimensional structures of both the ligand and the target receptor, often from crystallographic data or homology modeling. The ligand's structure is typically optimized using methods like DFT as described in the previous section. Docking algorithms then systematically explore various possible conformations of the ligand within the receptor's binding site, scoring each conformation based on a force field that estimates the binding energy. nih.gov

Docking studies on tetrazole-containing compounds have revealed their ability to participate in a variety of crucial intermolecular interactions. nih.govnih.gov The nitrogen-rich tetrazole ring is a key pharmacophore that can act as a bioisosteric replacement for a carboxylic acid group, engaging in similar interactions. researchgate.netresearchgate.net Key interactions observed in docking studies include:

Hydrogen Bonding: The "pyridine-like" nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. mdpi.com

Ionic Interactions/Salt Bridges: The acidic nature of the tetrazole ring (in its 1H-tautomer) allows it to be deprotonated at physiological pH, enabling it to form strong ionic interactions with positively charged residues like arginine or lysine (B10760008) in the target's active site. nih.gov

Metal Chelation: The tetrazole moiety can act as an effective chelator for metal ions, such as zinc, present in the active sites of metalloenzymes. nih.govacs.org

π-π Stacking: The aromatic tetrazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions: The piperidine (B6355638) ring and other nonpolar substituents can form favorable hydrophobic interactions with nonpolar pockets within the binding site. nih.gov

These studies help to rationalize the binding affinity of a series of analogues and guide the design of new compounds with improved predicted binding characteristics. wu.ac.th

Conformational Analysis and Tautomeric Equilibria of the Tetrazole Moiety

The conformational flexibility of the piperidine ring and the tautomeric equilibrium of the tetrazole moiety are critical aspects of the molecular structure of this compound analogues.

Conformational Analysis: The piperidine ring typically adopts a chair conformation, which is its most stable form. researchgate.netnih.gov The substituent at the 4-position (the tetrazole ring) can be in either an axial or equatorial position. Computational methods can be used to calculate the energy difference between these two conformers. Generally, the equatorial position is sterically favored and therefore lower in energy. The flexibility of the piperidine ring and the rotational freedom around the C-N bond connecting it to the tetrazole can be crucial for achieving an optimal fit within a receptor's binding site.

Tautomeric Equilibria: 5-substituted tetrazoles can exist in two main tautomeric forms: the 1H- and 2H-tautomers. wikipedia.org The position of this equilibrium is influenced by several factors, including the nature of the substituent, the solvent, and the physical state (gas, solution, or solid). mdpi.comnih.gov

In the gas phase , theoretical calculations have shown that the 2H-tautomer is generally more stable than the 1H-tautomer. nih.govwikipedia.org

In solution , the more polar 1H-tautomer is often the predominant form. mdpi.com

Quantum chemical calculations are essential for quantifying the energy difference between these tautomers and for calculating the activation energy for the proton transfer between them. iosrjournals.orgnih.gov High-level ab initio calculations have been used to determine the precise relative energies of tetrazole tautomers. nih.gov The specific tautomer present can significantly affect the molecule's properties, such as its pKa, dipole moment, and its ability to act as a hydrogen bond donor or acceptor, thereby influencing its interactions with biological targets. researchgate.net For N-substituted tetrazoles, such as this compound, the substituent on the nitrogen atom fixes the tautomeric form, but understanding the properties of both parent tautomers is crucial for designing analogues.

Structure-Activity Relationship (SAR) Studies via in silico Methods

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.netnih.govnih.gov For this compound analogues, these methods help to identify the key molecular features that contribute to their interaction with a specific target.

Quantitative Structure-Activity Relationship (QSAR) is a primary in silico method used for SAR analysis. wu.ac.th A QSAR model is a mathematical equation that relates a set of molecular descriptors (numerical representations of molecular properties) to the biological activity.

The general workflow for a QSAR study involves:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities is collected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, electrostatic, and quantum chemical descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that best correlates the descriptors with the activity. wu.ac.th

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously validated using various statistical techniques. wu.ac.th

For tetrazole-piperidine derivatives, SAR studies might reveal that:

The presence of the tetrazole ring is essential for activity, confirming its role as a key pharmacophore. nih.gov

Specific substituents on the piperidine ring or other parts of the molecule can enhance or diminish activity. For instance, electron-withdrawing groups on an associated phenyl ring might increase potency. nih.gov

Steric factors are important; bulky substituents may be detrimental if they cause clashes within the binding site.

The insights gained from these in silico SAR studies are invaluable for guiding the optimization of lead compounds and for designing new analogues with potentially higher activity. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies This table provides examples of descriptor types used to build QSAR models.

| Descriptor Type | Example(s) | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Basic composition and size of the molecule. |

| Topological | Connectivity Indices | Information about the branching and connectivity of the molecular graph. |

| Geometric | Molecular Surface Area, Volume | 3D shape and size of the molecule. |

| Electrostatic | Partial Charges, Dipole Moment | Distribution of charge and polarity. |

| Quantum Chemical | HOMO/LUMO Energies, MESP values | Electronic properties and reactivity. |

Prediction of Molecular Interactions and Reactivity Profiles

Computational methods are also employed to predict the general reactivity of this compound analogues and the types of non-covalent interactions they are likely to form. bohrium.com

Reactivity Profiles: The reactivity of tetrazoles can be investigated using DFT. nih.gov The energies of the frontier molecular orbitals (HOMO and LUMO) are key indicators. researchgate.net A low HOMO-LUMO gap suggests higher reactivity. researchgate.net The dual descriptor index, derived from conceptual DFT, can be used to identify the most probable sites for nucleophilic and electrophilic attacks on the molecule. researchgate.net For instance, the proton at the C5 position of an N-substituted tetrazole can be acidic and susceptible to removal by a strong base, enabling further functionalization. mdpi.com

Molecular Interactions: The ability of a molecule to interact with its environment (e.g., a solvent or a biological receptor) is governed by its surface properties. The molecular electrostatic potential (MEP) surface is particularly useful for visualizing and predicting interaction patterns. bohrium.com

Negative Potential Regions (typically colored red or yellow) are associated with lone pairs of electrons (e.g., on the tetrazole nitrogens) and indicate sites susceptible to electrophilic attack or hydrogen bond donation.

Positive Potential Regions (typically colored blue) are associated with atomic nuclei with low electron density (e.g., hydrogens attached to electronegative atoms) and indicate sites for nucleophilic attack or hydrogen bond acceptance.

Analysis of intermolecular interactions in crystal structures of related compounds, often aided by Hirshfeld surface analysis, can further inform predictions about the dominant interactions, such as hydrogen bonds and π-π stacking, that these molecules will form. bohrium.comnih.gov This knowledge is crucial for understanding not only ligand-receptor binding but also properties like crystal packing and solubility.

Role in Chemical Synthesis and As a Building Block

Utilization of 4-(2H-Tetrazol-2-YL)piperidine as a Synthetic Intermediate

As a synthetic intermediate, this compound offers a robust scaffold that can be elaborated through various chemical transformations. The secondary amine within the piperidine (B6355638) ring is a key functional group that readily participates in a range of reactions, allowing for the introduction of diverse substituents and the extension of the molecular framework.

The nucleophilic nature of the piperidine nitrogen makes it amenable to standard synthetic protocols such as N-alkylation and N-arylation. These reactions are fundamental in medicinal chemistry for exploring the structure-activity relationships (SAR) of lead compounds. For instance, N-alkylation can be achieved by reacting this compound with various alkyl halides or by reductive amination with aldehydes and ketones. Similarly, N-arylation, often accomplished through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, allows for the introduction of a wide array of aryl and heteroaryl groups.

The tetrazole ring, while generally stable, also contributes to the molecule's utility. It is recognized as a bioisostere for a carboxylic acid group, which can improve the pharmacokinetic profile of drug candidates by enhancing metabolic stability and membrane permeability beilstein-journals.org. The nitrogen atoms of the tetrazole ring can also engage in hydrogen bonding and other non-covalent interactions, which is a critical aspect in the design of molecules that bind to biological targets acs.org.

The versatility of this intermediate is further demonstrated by its potential use in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity beilstein-journals.orgacs.orgnih.gov. The piperidine nitrogen can act as the amine component in well-known MCRs such as the Ugi and Passerini reactions, enabling the rapid assembly of complex, drug-like molecules from simple starting materials beilstein-journals.orgacs.org.

| Reaction Type | Reactant | Product Class | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Aldehydes/Ketones | N-Alkyl-4-(2H-tetrazol-2-yl)piperidines | Introduction of aliphatic side chains to modulate lipophilicity and steric properties. |

| N-Arylation | Aryl halides, Arylboronic acids | N-Aryl-4-(2H-tetrazol-2-yl)piperidines | Incorporation of (hetero)aromatic systems to explore electronic and stacking interactions. |

| Acylation | Acyl chlorides, Carboxylic acids | N-Acyl-4-(2H-tetrazol-2-yl)piperidines | Formation of amide bonds, which are common motifs in bioactive molecules. |

| Multicomponent Reactions (e.g., Ugi) | Aldehyde, Isocyanide, Carboxylic acid | Complex peptidomimetic structures | Rapid generation of molecular complexity and diversity from a single scaffold. |

Preparation of Complex Heterocyclic Systems Incorporating the Piperidine-Tetrazole Scaffold

The piperidine-tetrazole scaffold, as present in this compound, is a valuable starting point for the synthesis of more elaborate and complex heterocyclic systems. The inherent reactivity of the piperidine nitrogen allows for its integration into larger, often polycyclic, molecular architectures. These complex structures are of significant interest in drug discovery, as they can present unique three-dimensional arrangements of functional groups that can lead to high-affinity interactions with biological targets.

One common strategy for constructing complex heterocyclic systems is through intramolecular reactions. By first functionalizing the piperidine nitrogen with a side chain containing a suitable reactive group, subsequent cyclization can lead to the formation of fused or bridged ring systems. For example, attaching a chain with a terminal electrophile can lead to an intramolecular nucleophilic substitution, forming a new ring fused to the piperidine core.

Furthermore, the piperidine ring itself can be a component in the construction of spirocyclic systems. By designing synthetic routes where the piperidine is involved in a ring-forming reaction at a position other than the nitrogen, it is possible to generate intricate spiro-heterocycles.

The piperidine-tetrazole motif can also be incorporated into larger molecules that are designed to interact with multiple biological receptors. The development of multi-receptor atypical antipsychotics, for instance, has involved the synthesis of complex fused tricyclic heterocycles derived from piperidine and piperazine (B1678402) derivatives nih.gov. This highlights the importance of the piperidine scaffold in constructing molecules with tailored polypharmacology.

| Resulting Heterocyclic System | General Synthetic Strategy | Potential Application Area |

|---|---|---|

| Fused Bicyclic Systems | Intramolecular cyclization of an N-substituted piperidine derivative. | CNS agents, Kinase inhibitors |

| Bridged Heterocycles | Ring-closing metathesis or other cyclization strategies involving substituents on the piperidine ring. | Ion channel modulators, GPCR ligands |

| Spirocyclic Compounds | Cyclization reactions involving a carbon atom of the piperidine ring. | Enzyme inhibitors, Natural product analogs |

| Multi-receptor Targeting Ligands | Integration of the piperidine-tetrazole scaffold into a larger molecular framework designed to interact with multiple targets. | Antipsychotics, Oncology |

Application in Compound Library Synthesis for Research Screening

The use of building blocks like this compound is central to the modern drug discovery process, particularly in the synthesis of compound libraries for high-throughput screening (HTS). The goal of library synthesis is to generate a large number of structurally diverse molecules in an efficient manner to explore a wide range of chemical space and increase the probability of finding a "hit" compound with desired biological activity.

The piperidine-tetrazole scaffold is well-suited for this purpose due to its favorable physicochemical properties and the presence of a readily functionalizable handle—the secondary amine of the piperidine. This allows for a "scaffold-based" approach to library design, where the core piperidine-tetrazole structure is retained across all library members, and diversity is introduced by varying the substituents attached to the piperidine nitrogen.

Multicomponent reactions (MCRs) are a particularly powerful tool for library synthesis, as they allow for the rapid assembly of complex products from three or more starting materials in a single step beilstein-journals.orgnih.gov. By using this compound as the amine component in an MCR, a diverse library can be generated by simply varying the other reactants (e.g., aldehydes, isocyanides, and carboxylic acids in an Ugi reaction) beilstein-journals.org. This approach is highly efficient and amenable to automation, making it ideal for generating the large numbers of compounds required for HTS campaigns.

The "building block" strategy, where pre-formed scaffolds like this compound are incorporated into larger molecules, is often more efficient than de novo synthesis of the entire molecule for each library member. This approach ensures that the desirable features of the scaffold, such as the bioisosteric tetrazole ring, are present in all compounds, while allowing for systematic exploration of the surrounding chemical space. The resulting libraries of tetrazole-containing compounds are of great interest for screening against a wide range of biological targets due to the proven track record of tetrazoles in approved drugs beilstein-journals.orgnih.gov.

| Library Synthesis Strategy | Key Features | Advantages for Research Screening |

|---|---|---|

| Parallel Synthesis | Systematic variation of a single reactant (e.g., an alkyl halide for N-alkylation) in a multi-well format. | Straightforward synthesis and purification; clear structure-activity relationships. |

| Multicomponent Reactions (MCRs) | Combination of three or more reactants in a one-pot reaction to generate high molecular complexity. | Rapid generation of diverse and complex structures; high efficiency and atom economy. |

| Diversity-Oriented Synthesis (DOS) | Use of a common intermediate to generate a library of structurally diverse scaffolds. | Exploration of a broad range of chemical space to identify novel biological activities. |

Mechanistic Studies and Chemical Reactivity of 4 2h Tetrazol 2 Yl Piperidine Derivatives

Investigations into Thermal Stability and Decomposition Pathways

The thermal stability of tetrazole derivatives is a critical aspect of their chemistry, particularly for compounds designed for energetic applications or those subjected to high temperatures during synthesis or processing. The decomposition of the tetrazole ring is typically an exothermic process that releases a significant amount of energy and gaseous products, primarily molecular nitrogen (N₂). researchgate.net

Ring Cleavage → N₂ Extrusion → Nitrile Imine Formation

Studies on complex, nitrogen-rich tetrazole-containing compounds show that violent thermal decomposition typically occurs at elevated temperatures. For instance, a related complex compound, 2,2-azobi[4,5-bis(tetrazole-5-yl)]-1,2,3-triazole, undergoes rapid decomposition between 270 °C and 300 °C. energetic-materials.org.cn The kinetic parameters for such decompositions can be determined using methods like Differential Scanning Calorimetry (DSC), which provide insights into the reaction mechanism and activation energy. colab.wsenergetic-materials.org.cn

| Parameter | Value |

|---|---|

| Decomposition Temperature Range (°C) | 270 - 300 |

| Major Gaseous Products | N₂, HCN, HN₃ |

| Apparent Activation Energy (kJ·mol⁻¹) | 174.69 |

| Pre-exponential Factor (s⁻¹) | 10¹⁶.⁶⁰ |

| Reaction Model | Random nucleation and subsequent growth |

Reactivity of the Piperidine (B6355638) Nitrogen: Alkylation, Acylation, and Amidation

The nitrogen atom of the piperidine ring in 4-(2H-tetrazol-2-yl)piperidine is a secondary amine, which makes it a nucleophilic center and a site for various chemical modifications. Standard reactions for secondary amines, including alkylation, acylation, and amidation, can be readily applied to synthesize a wide array of derivatives.

Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides (e.g., alkyl bromide or iodide), in the presence of a base. researchgate.net The reaction proceeds via an Sₙ2 mechanism where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. To prevent over-alkylation and the formation of a quaternary ammonium salt, the reaction is often carried out by slowly adding the alkylating agent to an excess of the amine or by using a non-nucleophilic base (like K₂CO₃ or NaH in DMF) to neutralize the acid formed during the reaction. researchgate.net

Acylation: Acylation of the piperidine nitrogen is a common transformation used to introduce carbonyl functionalities, forming an amide linkage. This is typically achieved by reacting the piperidine derivative with acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct. These reactions are generally efficient and provide access to a diverse range of N-acylpiperidine derivatives. Enantioselective acylation methods have also been developed for substituted piperidines. nih.gov

Amidation: While acylation results in an amide, direct amidation can refer to reactions forming a C-N bond where the nitrogen acts as a nucleophile. For instance, reductive amination, involving the condensation of the piperidine with an aldehyde or ketone to form an iminium ion intermediate followed by reduction, is a powerful method for creating substituted N-alkyl piperidines. nih.gov

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Alkylation | R-X (Alkyl Halide), Base (e.g., K₂CO₃) | N-Alkylpiperidine |

| N-Acylation | RCOCl (Acyl Chloride), Base (e.g., Et₃N) | N-Acylpiperidine (Amide) |

| Reductive Amination | R'R''C=O (Aldehyde/Ketone), Reducing Agent (e.g., NaBH(OAc)₃) | N-Substituted Alkylpiperidine |

Tetrazole Ring Transformations and Rearrangements

The aromatic tetrazole ring, while generally stable, can undergo specific transformations and rearrangements under thermal or photochemical conditions. nih.gov These reactions often involve cleavage of the ring system and extrusion of molecular nitrogen, leading to the formation of reactive intermediates that can be trapped or can rearrange to form new products. researchgate.netnih.gov

Thermolysis: As discussed in section 6.1, the high-temperature thermolysis of 2,5-disubstituted tetrazoles is a well-established method for generating nitrile imines. researchgate.net These 1,3-dipoles are valuable synthetic intermediates that can readily participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to construct new five-membered heterocyclic rings.

Photolysis: The photochemical decomposition of tetrazoles provides an alternative, often milder, pathway for ring cleavage. researchgate.netnih.gov Irradiation with UV light can induce N₂ extrusion. Depending on the substitution pattern and reaction conditions (e.g., solvent, presence of sensitizers), photolysis can lead to a variety of products. nih.gov For matrix-isolated tetrazoles, photolysis has been shown to produce species such as nitrilimines, diazo compounds, and carbenes. uq.edu.auresearchgate.net In solution, the choice of solvent can be critical for achieving selectivity and stabilizing the resulting photoproducts. nih.gov For a 2-substituted tetrazole derivative, photolysis can initiate a nitrene-carbene-carbene rearrangement, demonstrating the complex chemical pathways available to this ring system. uq.edu.au

Bioisosteric Replacement Mechanisms and Functional Analogy in Molecular Design

One of the most significant roles of the tetrazole moiety in medicinal chemistry is its function as a non-classical bioisostere for the carboxylic acid group. rug.nlwikipedia.org This bioisosteric relationship is fundamental to the design of many therapeutic agents, where replacing a carboxylic acid with a tetrazole ring can lead to significant improvements in a compound's pharmacological profile. The this compound scaffold can thus be viewed as a bioisosteric analogue of a piperidine-4-carboxylic acid derivative.

The functional analogy between the two groups is based on several key physicochemical properties:

Acidity: Both the 5-substituted-1H-tetrazole and the carboxylic acid are acidic and are ionized (deprotonated) at physiological pH (around 7.4). Their pKa values are remarkably similar, typically in the range of 4.5–4.9 for the tetrazole and 4.2–4.4 for the carboxylic acid. rug.nl

Charge Delocalization: In its anionic form, the tetrazolate ring delocalizes the negative charge over all four nitrogen atoms, spreading it over a larger molecular surface area compared to the carboxylate anion, where the charge is localized on the two oxygen atoms. semanticscholar.org This charge distribution can be favorable for receptor-ligand interactions.

Stereoelectronic Properties: The tetrazole ring is planar, similar to the carboxylic acid group. rug.nl This planarity allows it to mimic the spatial arrangement of the carboxylate and engage in similar interactions within a receptor binding pocket, such as hydrogen bonding and metal chelation. nih.govacs.org

Pharmacokinetic Advantages: The tetrazole group often confers superior metabolic stability, as it is resistant to common metabolic pathways like glucuronidation or β-oxidation that affect carboxylic acids. semanticscholar.orgnih.gov Furthermore, the tetrazolate anion is generally more lipophilic than the corresponding carboxylate, which can improve its ability to cross cell membranes. rug.nl

This bioisosteric replacement has been successfully applied in numerous drugs, most famously in the angiotensin II receptor blocker Losartan, where the tetrazole group enhances potency and oral bioavailability compared to its carboxylic acid precursor. nih.gov

| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) |

|---|---|---|

| Typical pKa | ~4.2 - 4.4 | ~4.5 - 4.9 |

| Geometry | Planar | Planar |

| Charge at pH 7.4 | Anionic (-COO⁻) | Anionic (-CN₄⁻) |

| Charge Distribution | Localized on two oxygen atoms | Delocalized over four nitrogen atoms |

| Lipophilicity (Anion) | Lower | Higher |

| Metabolic Stability | Susceptible to glucuronidation, β-oxidation | Generally resistant to metabolic degradation |

Applications in Advanced Materials and Chemical Technologies Non Biological Focus

Utilization in Coordination Chemistry and Metal Complex Formation

Tetrazole derivatives are recognized as highly versatile ligands in coordination chemistry due to the presence of multiple nitrogen atoms within the heterocyclic ring, which can serve as donor sites for metal ions. The deprotonated form of the tetrazole ring can utilize up to four nitrogen atoms to bridge as many as four metal atoms through various coordination modes researchgate.net. This capability allows for the construction of diverse and stable structures, including coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) researchgate.net.

In N2-substituted tetrazoles, such as 4-(2H-Tetrazol-2-YL)piperidine, the most basic and primary coordination site is the nitrogen atom at the N4 position of the heterocycle nih.gov. Research on analogous N2-substituted tetrazoles has demonstrated their ability to form stable complexes. For instance, 2-methyltetrazole reacts with copper(II) chloride to form bis-(2-methyltetrazole)dichlorocopper(II), where the tetrazole ligands are bound to the copper atom through the N4 position nih.gov. Similarly, ligands like 1,2-bis(tetrazol-2-yl)ethane have been used to create coordination polymers with zinc, forming three-dimensional polymer networks nih.gov.

The piperidine (B6355638) group in this compound can also influence the steric and electronic properties of the resulting metal complexes, potentially controlling the stereochemistry and dimensionality of the resulting framework. The combination of the tetrazole's strong coordinating ability and the piperidine's structural role allows for the targeted synthesis of homo- and hetero-metallic networks with tailored properties for applications in areas like catalysis, luminescence, and gas storage researchgate.net.

Research on Corrosion Inhibition Properties of Derivatives

Derivatives of tetrazole have been extensively studied as effective corrosion inhibitors for various metals and alloys, including copper and mild steel mdpi.comjst.go.jpgoogle.com. These compounds function by adsorbing onto the metal surface, forming a protective film that mitigates the corrosive action of aggressive environments jst.go.jp. The inhibition mechanism is often a mixed-type, meaning it affects both the anodic and cathodic corrosion reactions.

Theoretical and experimental studies have highlighted the superior performance of 2H-tetrazole isomers compared to their 1H counterparts in corrosion inhibition mdpi.comjst.go.jp. The 2H-tetrazole configuration appears to facilitate stronger adsorption and bond formation with the metal surface. Density Functional Theory (DFT) calculations have been employed to investigate the relationship between the molecular structure of tetrazole derivatives and their inhibition efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (Egap), and adsorption energy (ΔE) are crucial in predicting performance mdpi.comjst.go.jp.

Research indicates that tetrazole derivatives with electron-donating groups tend to be more effective inhibitors, as they can more readily donate electrons to the vacant orbitals of the metal, strengthening the protective bond mdpi.comjst.go.jp. The piperidine ring in this compound acts as an electron-donating group, suggesting that its derivatives could be promising candidates for corrosion inhibition.

| Inhibitor Compound | Inhibition Efficiency (%) | Adsorption Isotherm Model | Inhibition Type | Key Finding |

|---|---|---|---|---|

| 5-(ethylthio)-1H-tetrazole (EHT) | >90% at 70 mg L–1 | Langmuir | Mixed-type | Adsorbs in parallel to the Cu(111) surface, with the tetrazole ring and S atom as active sites. google.com |

| 5-(benzylthio)-1H-tetrazole (BHT) | Slightly lower than EHT | Langmuir | Mixed-type | Follows a similar parallel adsorption mechanism to EHT. google.com |

| 2H-tetrazole with -OH group | Predicted High | N/A (Theoretical) | N/A (Theoretical) | Lower energy gap (4.629 eV) suggests better corrosion control compared to electron-withdrawing groups. jst.go.jp |

Exploration in the Photographic Industry and Energy-Saturated Systems

Beyond coordination chemistry and corrosion science, the tetrazole moiety is integral to materials used in specialized industrial applications, including photography and high-energy systems.

Photographic Industry: In photographic and photoimaging technologies, tetrazole derivatives serve as crucial additives, primarily functioning as stabilizers and antifoggants in silver halide emulsions. An antifoggant is a chemical that prevents the formation of "fog," which is the unwanted development of unexposed silver halide crystals that can reduce the clarity and contrast of a photographic image. Tetrazole compounds are effective in this role because they form highly insoluble silver salts that adsorb strongly onto the surface of silver halide crystals photrio.com. This adsorbed layer stabilizes the crystals and prevents their spontaneous reduction, ensuring that only the light-exposed crystals are developed. Phenyl-tetrazole derivatives, for example, have been noted as effective fog inhibitors for certain types of emulsions jst.go.jp.

Energy-Saturated Systems: The high nitrogen content and significant positive heat of formation of the tetrazole ring make its derivatives attractive candidates for high-energy-density materials (HEDMs). These compounds are explored as explosives, components in rocket propellants, and gas-generating agents for applications like automotive airbags nih.gov.

The decomposition of tetrazole-based materials releases a large amount of energy and produces environmentally benign nitrogen gas (N₂) as a primary product nih.gov. This characteristic is highly desirable for creating "green" energetic materials. Research in this field focuses on designing molecules that balance high energy output with low sensitivity to stimuli like impact and friction. Compounds derived from tetrazine and tetrazole are noted for their high density, thermal stability, and unique gas-generating capabilities with minimal smoke or residue . The incorporation of a piperidine ring, as in this compound, could be used to modulate properties such as thermal stability and mechanical sensitivity of the resulting energetic material.

| Compound Type | Key Properties | Potential Applications |

|---|---|---|

| Tetrazine Derivatives | High nitrogen content (e.g., 68.3%), good thermal stability, low mechanical sensitivity. | Insensitive explosives, propellants. |

| Bitetrazole Compounds | High positive heats of formation, high density. | Gas generants, low-smoke pyrotechnics. |

| Fused-Ring Tetrazoles | Contain energetic bonds (N=N, N-N), greater ring strain, enhanced thermochemical properties. | High-performance explosives with improved stability. |

Exploration of Molecular Interactions with Biological Systems Excluding Clinical/therapeutic Outcomes

Enzyme Inhibition Studies (e.g., Cyclooxygenase, Isomerases, ATPase activity of specific proteins)

While specific enzyme inhibition data for the parent compound 4-(2H-tetrazol-2-yl)piperidine is not extensively detailed in the available literature, various derivatives incorporating the tetrazole or piperidine (B6355638) moiety have been investigated as enzyme inhibitors. The tetrazole ring, being a bioisostere of the carboxylic acid group, is often integrated into molecules designed to interact with the active sites of enzymes.

| Compound Class | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| Novel Tetrazole-Cyanamide Derivatives | Cyclooxygenase-2 (COX-2) | Inhibitory potential demonstrated | isfcppharmaspire.com |

| Hybrid N-Heterocyclic Molecules | Various Enzymes | Potent enzyme inhibition activity reported |

Receptor Antagonism Mechanisms (e.g., N-methyl-D-aspartic acid (NMDA) receptor antagonists)

Derivatives of the tetrazolyl-piperidine structure have been identified as potent and selective antagonists of the N-methyl-D-aspartic acid (NMDA) receptor. nih.gov The NMDA receptor is an ionotropic glutamate (B1630785) receptor crucial for excitatory neurotransmission in the central nervous system. mdpi.com Antagonists block the receptor, preventing excessive activation that can lead to excitotoxicity. These antagonists typically work by binding directly to the glutamate or glycine (B1666218) binding sites on the GluN2 or GluN1 subunits, respectively. mdpi.commdpi.com

A series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids has demonstrated significant NMDA receptor antagonist activity. nih.gov The tetrazole moiety in these compounds acts as a bioisostere for an omega-acid group. nih.gov In vitro receptor binding assays and cortical-wedge preparations were used to determine the affinity and selectivity of these compounds. nih.govnih.gov The activity was found to be stereospecific, with the (-)-2R,4S-isomer of one derivative (LY235723) showing significantly higher potency. nih.gov

| Compound | Binding Affinity (IC₅₀) vs. [³H]CGS-19755 | Functional Antagonism (IC₅₀) vs. NMDA in Cortical Slice | Reference |

|---|---|---|---|

| LY233053 (racemate) | 107 ± 7 nM | 4.2 ± 0.4 µM | nih.gov |

| LY235723 ((-)-2R,4S-isomer) | 67 ± 6 nM | 1.9 ± 0.24 µM | nih.gov |

In vitro Assessment of Antimicrobial Activities (e.g., antibacterial, antifungal, anti-TB)

The tetrazole-piperidine scaffold is featured in numerous compounds designed for antimicrobial applications. The broad-spectrum potential of these derivatives has been evaluated against various Gram-positive and Gram-negative bacteria, fungi, and mycobacteria. isfcppharmaspire.comnih.govpnrjournal.com

Antibacterial and Antifungal Activity: The antimicrobial efficacy of these compounds is significantly influenced by the nature and position of substituents on the core structure. Studies have utilized methods like disc diffusion to measure zones of inhibition and broth microdilution to determine the Minimum Inhibitory Concentration (MIC). nih.govresearchgate.net For example, a series of tetrazole-pyrazole compounds showed moderate activity with inhibition zones ranging from 9–19 mm against strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Listeria monocytogenes. Other piperidine derivatives have been tested against a panel of bacteria and fungi, with MIC values reported to be as low as 0.75 mg/ml against Bacillus subtilis. academicjournals.org Similarly, certain piperidinyl thiazole (B1198619) derivatives have shown excellent in vitro and in vivo activity against oomycete fungal pathogens such as Phytophthora infestans at very low concentrations. nih.gov

Anti-tuberculosis (Anti-TB) Activity: Several tetrazole derivatives have been specifically screened for their activity against Mycobacterium tuberculosis. nih.gov In one study, new structural classes of tetrazoles showed high potency against the H37Rv strain, with activity being dependent on the substituents present on an associated azetidinone core. nih.gov The combination of the piperidine ring with other heterocyclic systems like triazoles has also yielded compounds with significant activity against M. tuberculosis H37Rv. ias.ac.in

| Compound Class | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Tetrazole-pyrazole hybrids | E. coli, S. aureus | Zone of Inhibition | 9–19 mm | |

| Heterocyclic tetrazole derivatives | Various bacteria & fungi | MIC | 23.40 to 46.87 µg/L | nih.gov |

| Piperidine derivatives | B. subtilis | MIC | 0.75 mg/ml | academicjournals.org |

| Tetrazole derivatives | M. tuberculosis H37Rv | Activity | High potency observed | nih.gov |

In vitro Evaluation of Anti-Cancer Activity against Cell Lines

The cytotoxic potential of compounds featuring the tetrazole-piperidine framework has been investigated against a variety of human cancer cell lines. These studies aim to identify molecules that can selectively target and inhibit the proliferation of tumor cells.

Novel tetrazole derivatives of 3,3′-dimethoxybenzidine have demonstrated significant and selective cytotoxicity against cancer cell lines, including human melanoma (HTB-140), lung adenocarcinoma (A549), cervical cancer (HeLa), and colorectal cancer (SW620). nih.govnih.gov Mechanistic studies suggest that these compounds can induce apoptosis and may target the apoptosis regulator Bcl-2. nih.govnih.gov Similarly, a series of 3,5-bis(benzylidene)-4-piperidones showed high toxicity towards human gingival carcinoma (Ca9-22) and squamous carcinoma (HSC-2, HSC-4) cells while being less toxic to non-malignant cells. mdpi.com

Other complex heterocyclic systems incorporating tetrazole, such as pyrazolo[4,3-e]tetrazolo[1,5-b] isfcppharmaspire.comnih.govnih.govtriazine sulfonamides, have exhibited potent anticancer properties with IC₅₀ values in the sub-micromolar range against cell lines like HeLa, HCT 116 (colorectal), and PC-3 (prostate). mdpi.com

| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|

| Tetrazole derivatives of dianisidine | HTB-140, A549, HeLa, SW620 | Significant selective cytotoxicity observed | nih.govnih.gov |

| 3,5-bis(benzylidene)-4-piperidones | Ca9-22, HSC-2, HSC-4 | High, tumor-selective toxicity | mdpi.com |

| Pyrazolo-tetrazolo-triazine sulfonamides | HCT 116, HeLa, PC-3 | 0.17–1.15 µM | mdpi.com |

| Piperazine-tetrazole hybrids | MCF-7, HepG2 | Cytotoxicity evaluated | researchgate.net |

Investigation of Protein-Ligand Binding Interactions (e.g., Serotonin (B10506) Transporter (SERT) inhibitors)

The structural characteristics of the piperidine ring make it a common feature in ligands designed to interact with neurotransmitter transporters. The serotonin transporter (SERT) is a key protein in the central nervous system that regulates serotonergic signaling by reabsorbing serotonin from the synaptic cleft.

Research into the structural requirements for high-affinity binding at SERT has led to the synthesis of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives. nih.gov The binding affinity of these compounds for SERT was evaluated in vitro using radioligand displacement assays, specifically by measuring the displacement of [³H]-paroxetine. These piperidine derivatives demonstrated high affinity, with inhibition constant (Ki) values ranging from 2 to 400 nM, which is comparable to that of the known SERT inhibitor fluoxetine. nih.gov Further studies on aryl piperazine (B1678402) and piperidine ethers have also identified compounds with dual activity as norepinephrine (B1679862) reuptake inhibitors and 5-HT₁ₐ partial agonists, highlighting the versatility of the piperidine scaffold in targeting monoamine transporters and receptors.

| Compound Class | Target Protein | Assay Method | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|---|

| 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | Displacement of [³H]-paroxetine | 2 - 400 nM | nih.gov |

Advanced Analytical Techniques in the Study of 4 2h Tetrazol 2 Yl Piperidine

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC)

Chromatographic methods are fundamental in synthetic chemistry for the separation and purity assessment of compounds. Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid technique to monitor the progress of reactions and assess the purity of products. For nitrogen-containing heterocyclic compounds like 4-(2H-Tetrazol-2-YL)piperidine, TLC is an invaluable tool. illinois.edunih.gov

In a typical TLC analysis, a sample of the synthesized this compound would be spotted on a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber with an appropriate mobile phase, likely a mixture of polar and non-polar solvents. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The choice of solvent system is critical and would be determined empirically to achieve optimal separation. For instance, a mixture of ethyl acetate (B1210297) and hexane (B92381) is commonly used for compounds of intermediate polarity. nih.gov

After development, the spots are visualized, typically under UV light if the compound is UV-active. Alternatively, staining agents can be used. For nitrogen-containing compounds, reagents like Dragendorff's reagent can be employed, which often yields colored spots, indicating the presence of the compound and any nitrogen-containing impurities. illinois.edu The purity is qualitatively assessed by the presence of a single spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes.

Table 1: Illustrative TLC Parameters for Analysis of a Tetrazole Derivative

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate/Hexane (1:1, v/v) |

| Visualization | UV light (254 nm) or Iodine vapor |

| Expected Rf | ~0.45 (hypothetical for this compound) |

| Impurity Rf | Varies depending on the nature of the impurity |

This table is illustrative and based on general procedures for related heterocyclic compounds.

Electrochemical Methods for Reactivity and Interaction Studies (e.g., Potentiodynamic Polarization)

Electrochemical methods are powerful for investigating the reactivity of molecules, particularly their behavior at interfaces. Tetrazole derivatives have been extensively studied for their corrosion inhibition properties, which is a key aspect of their reactivity and interaction with metal surfaces. iaea.orgiust.ac.irindianjournals.combohrium.com Potentiodynamic polarization is a common electrochemical technique used to evaluate the effectiveness of corrosion inhibitors. researchgate.netresearchgate.net

While specific studies on this compound as a corrosion inhibitor are not prevalent in the reviewed literature, the methodology applied to other tetrazole derivatives provides a clear framework for how such an investigation would be conducted. iaea.orgindianjournals.com The study would involve immersing a metal electrode (e.g., mild steel or aluminum) in a corrosive medium, such as a hydrochloric acid solution, both with and without the presence of this compound. iaea.orgresearchgate.net

The potentiodynamic polarization curve is generated by scanning the potential of the working electrode and measuring the resulting current. From this curve, key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. A decrease in icorr in the presence of the inhibitor indicates a reduction in the corrosion rate. The inhibition efficiency (IE%) can then be calculated, providing a quantitative measure of the compound's protective ability. Tetrazole compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. iaea.org This is typically observed by a shift in both the anodic and cathodic branches of the polarization curve. researchgate.net

Table 2: Representative Potentiodynamic Polarization Data for a Tetrazole Derivative as a Corrosion Inhibitor for Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (IE%) |

| Blank | -480 | 950 | - |

| 1 x 10⁻⁴ | -495 | 210 | 77.9 |

| 5 x 10⁻⁴ | -505 | 125 | 86.8 |

| 1 x 10⁻³ | -512 | 85 | 91.1 |

| 5 x 10⁻³ | -518 | 65 | 93.2 |

This data is representative and compiled from studies on analogous phenyltetrazole compounds to illustrate the expected trend. indianjournals.comresearchgate.net

Crystallization and Polymorphism Studies for Solid-State Characterization

The solid-state properties of a compound are dictated by its crystal structure. Crystallization is the process of forming a solid crystal from a solution, melt, or gas. For a compound like this compound, obtaining single crystals of high quality is a prerequisite for its definitive structural elucidation by X-ray crystallography.